
(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is a five-membered lactam. The presence of hydroxyl and carboxylate functional groups makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 4-keto-2-carboxylate ester using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-carboxylate derivatives.
Reduction: Formation of 4-hydroxy-2-carboxylate derivatives.
Substitution: Formation of 4-halogenated-2-carboxylate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate: Without specific stereochemistry.
4-Hydroxy-2-quinolones: Compounds with similar functional groups but different ring structures.
Uniqueness
(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to participate in stereoselective reactions makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
methyl (2R,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4-/m1/s1 |
Clave InChI |
OKJQBJHYKVHRIS-QWWZWVQMSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[C@H](C(=O)N1)O |
SMILES canónico |
COC(=O)C1CC(C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
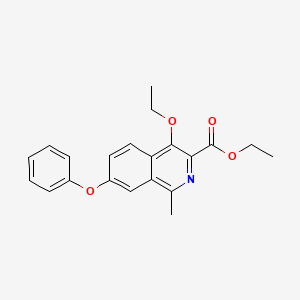
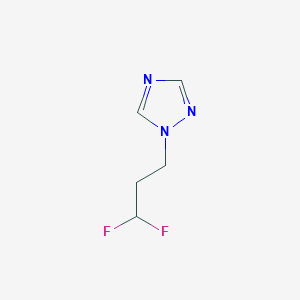
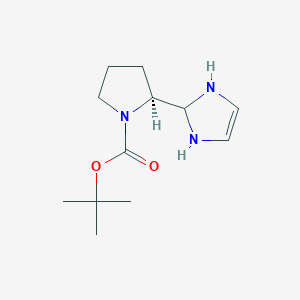
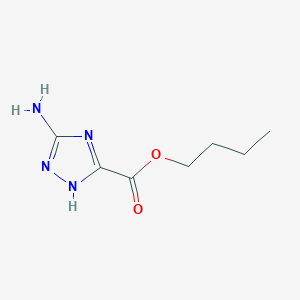
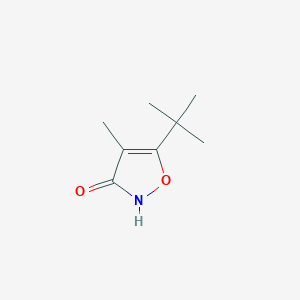
![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
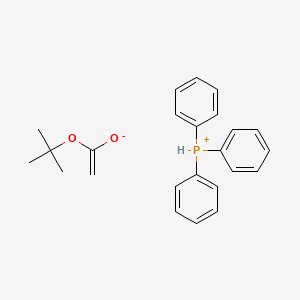
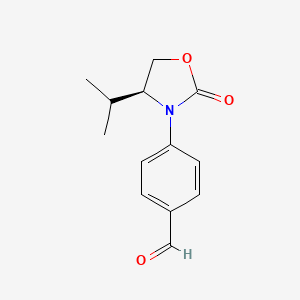
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
![5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12872133.png)
